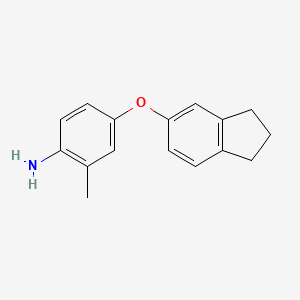

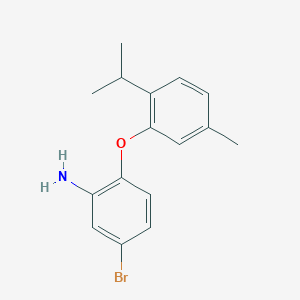

![molecular formula C12H15Cl2NO B1328476 4-[(2,5-Dichlorophenoxy)methyl]piperidine CAS No. 946680-60-0](/img/structure/B1328476.png)

4-[(2,5-Dichlorophenoxy)methyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

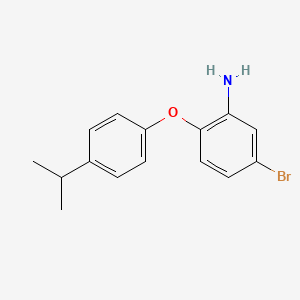

“4-[(2,5-Dichlorophenoxy)methyl]piperidine” is a chemical compound with the molecular formula C12H15Cl2NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom and five carbon atoms .

Synthesis Analysis

Piperidines are important synthetic fragments for designing drugs and have been widely synthesized . The synthesis of piperidone derivatives, which include “4-[(2,5-Dichlorophenoxy)methyl]piperidine”, involves intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis

The molecular structure of “4-[(2,5-Dichlorophenoxy)methyl]piperidine” includes a piperidine ring attached to a dichlorophenoxy group via a methylene bridge . The InChI code for this compound is 1S/C12H15Cl2NO/c13-10-5-11(14)7-12(6-10)16-8-9-1-3-15-4-2-9/h5-7,9,15H,1-4,8H2 .Chemical Reactions Analysis

Piperidine derivatives, including “4-[(2,5-Dichlorophenoxy)methyl]piperidine”, can undergo various chemical reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial for the synthesis of biologically active piperidines .Physical And Chemical Properties Analysis

The physical form of “4-[(2,5-Dichlorophenoxy)methyl]piperidine” is a powder . It has a molecular weight of 260.16 g/mol . The compound should be stored at room temperature .Aplicaciones Científicas De Investigación

Metabolic Activity Studies

A study by Massicot, Steiner, and Godfroid (1985) investigated a compound closely related to 4-[(2,5-Dichlorophenoxy)methyl]piperidine, specifically 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride. This compound showed a reduction in food intake and weight gain in obese rats, indicating its potential for metabolic activity research (Massicot, Steiner, & Godfroid, 1985).

Structural and Thermal Studies

Karthik et al. (2021) conducted thermal, optical, etching, and structural studies, along with theoretical calculations, on a compound related to 4-[(2,5-Dichlorophenoxy)methyl]piperidine, namely [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. This research offers insights into the structural and thermal properties of such compounds (Karthik et al., 2021).

Antioxidant and Anti-inflammatory Activities

Geronikaki et al. (2003) synthesized 4,5-disubstituted-thizolyl amides, derivatives of 4-hydroxy-piperidine, and studied their antioxidant and anti-inflammatory properties. This research highlights the potential application of piperidine derivatives in developing therapeutic agents (Geronikaki et al., 2003).

Investigation of Non-Amphetaminic Compounds

Massicot, Thuillier, and Godfroid (1984) examined another closely related compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxyacetate) hydrochloride, for its effects on feeding behavior and its potential as a non-amphetaminic substance affecting satiety centers (Massicot, Thuillier, & Godfroid, 1984).

Gastric Antisecretory Agents

Scott et al. (1983) explored 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines as potential gastric antisecretory agents, focusing on their application in treating peptic ulcer disease (Scott et al., 1983).

Dopamine Receptor Ligands

Rowley et al. (1997) studied 4-heterocyclylpiperidines as selective high-affinity ligands at the human dopamine D4 receptor, providing insights into the role of piperidine derivatives in neuropharmacology (Rowley et al., 1997).

Energy Expenditure Effects

A study by Massicot, Ricquier, Godfroid, and Apfelbaum (1985) on (4-chlorophenoxyacetate) N-methyl 3-hydroxymethyl piperidine, hydrochloride (PM 170) revealed its effect on increasing energy expenditure in rats, indicating its potential for obesity treatment research (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

HIV-1 Agents

Finke et al. (2001) discussed the synthesis and structure-activity relationships for piperidine derivatives as antagonists of the human CCR5 receptor, showing their potential as anti-HIV-1 agents (Finke et al., 2001).

Mecanismo De Acción

While the specific mechanism of action for “4-[(2,5-Dichlorophenoxy)methyl]piperidine” is not mentioned in the search results, piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes severe skin burns and eye damage . It is advised to handle this compound with protective gloves, protective clothing, eye protection, and face protection .

Direcciones Futuras

Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-[(2,5-Dichlorophenoxy)methyl]piperidine”, is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines are also a promising area of research .

Propiedades

IUPAC Name |

4-[(2,5-dichlorophenoxy)methyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c13-10-1-2-11(14)12(7-10)16-8-9-3-5-15-6-4-9/h1-2,7,9,15H,3-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNALSNAIOVPMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=C(C=CC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40649876 |

Source

|

| Record name | 4-[(2,5-Dichlorophenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(2,5-Dichlorophenoxy)methyl]piperidine | |

CAS RN |

946680-60-0 |

Source

|

| Record name | 4-[(2,5-Dichlorophenoxy)methyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40649876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

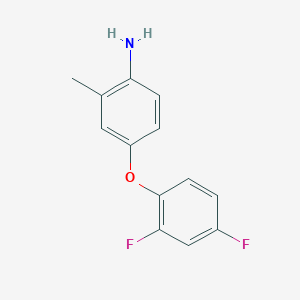

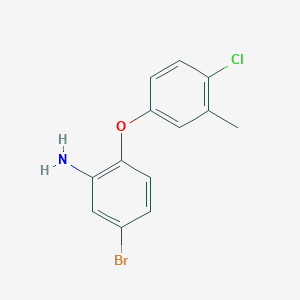

![N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1328396.png)

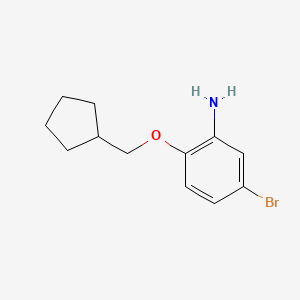

![4-[4-(Tert-butyl)phenoxy]-2-methylphenylamine](/img/structure/B1328405.png)

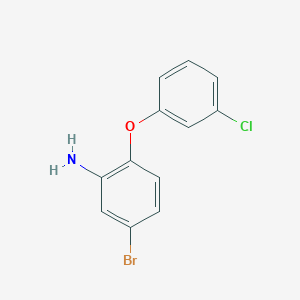

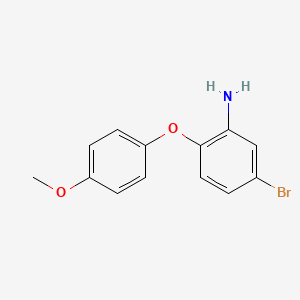

![5-Bromo-2-[4-(tert-butyl)phenoxy]aniline](/img/structure/B1328458.png)